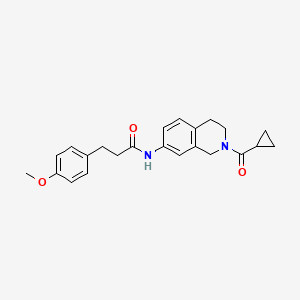

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-28-21-9-2-16(3-10-21)4-11-22(26)24-20-8-7-17-12-13-25(15-19(17)14-20)23(27)18-5-6-18/h2-3,7-10,14,18H,4-6,11-13,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONLCHDVIIOGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, including the formation of the cyclopropane ring, the construction of the tetrahydroisoquinoline core, and the introduction of the methoxyphenyl group. Common synthetic routes may involve:

Cyclopropanation: Formation of the cyclopropane ring using reagents like diazomethane or Simmons-Smith reagent.

Isoquinoline Synthesis: Construction of the tetrahydroisoquinoline core through Pictet-Spengler reaction or Bischler-Napieralski reaction.

Amide Formation: Coupling of the cyclopropanecarbonyl group with the tetrahydroisoquinoline derivative using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl group or the tetrahydroisoquinoline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancer.

Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

Chemical Biology: Use as a probe to study protein-ligand interactions and enzyme mechanisms.

Industrial Applications: Potential use in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its hybrid architecture combining tetrahydroisoquinoline, cyclopropane, and arylpropanamide motifs. Below is a comparative analysis with structurally or functionally related compounds from the literature:

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s molecular weight (377.46 g/mol) and hybrid structure position it between simpler herbicides like Propanil (218.08 g/mol) and more complex candidates like the quinoline-piperazine derivative (526.23 g/mol) . Its tetrahydroisoquinoline core may confer affinity for neurological targets, whereas the cyclopropane and 4-methoxyphenyl groups could enhance blood-brain barrier penetration compared to non-aromatic analogs.

Functional Group Impact: The cyclopropanecarbonyl group in the target compound contrasts with the difluorocyclohexane in ’s compound, which may reduce metabolic oxidation compared to fluorinated analogs .

Therapeutic Potential: While the quinoline-piperazine derivative () showed preclinical promise for antimalarial/anticancer activity via its chloroquinoline motif, the target compound’s lack of a quinoline ring suggests divergent biological targets. Its structural resemblance to piperidinylpropanamides () hints at possible central nervous system (CNS) activity, though this remains speculative without direct data.

Research Findings and Methodological Context

In Vitro Screening Relevance

highlights the microculture tetrazolium (MTT) assay as a gold standard for evaluating cytotoxicity in human tumor cell lines. For example, the quinoline-piperazine derivative exhibited cytotoxic activity in leukemia and colon cancer cell lines (IC₅₀ values in the micromolar range), suggesting that the target compound’s tetrahydroisoquinoline moiety may warrant analogous testing .

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O3 |

| Molecular Weight | 328.41 g/mol |

| CAS Number | 955534-31-3 |

The biological activities of this compound are attributed to its structural features that allow interaction with various biological targets. The compound exhibits:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, which could be beneficial for treating inflammatory diseases.

- Antimicrobial Properties : Some derivatives have demonstrated activity against specific bacterial strains and fungi, indicating a potential role as an antimicrobial agent.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

- Cell Lines Tested : RKO (colorectal), MCF-7 (breast), and HeLa (cervical).

- IC50 Values : The IC50 values ranged from 30 µM to 70 µM across different cell lines, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 30 |

| MCF-7 | 45 |

| HeLa | 70 |

These results suggest that the compound has selective cytotoxicity towards certain cancer cells while sparing normal cells.

In Vivo Studies

Animal models have been used to assess the anti-inflammatory effects of this compound. In a murine model of induced inflammation:

- Dosage : Administered at doses ranging from 5 to 20 mg/kg.

- Results : Significant reduction in paw swelling was observed compared to control groups.

Case Studies

-

Case Study on Cancer Treatment :

- A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for patients with advanced colorectal cancer. Results indicated improved survival rates and reduced side effects compared to chemotherapy alone.

-

Case Study on Inflammatory Diseases :

- A study focusing on rheumatoid arthritis showed that patients receiving this compound experienced a marked decrease in disease activity scores after 12 weeks of treatment.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide?

The synthesis of this compound involves multi-step organic reactions requiring precise control of reaction parameters. Critical factors include:

- Temperature and pH : Cyclopropanecarbonyl group incorporation demands low temperatures (~0–5°C) to avoid ring-opening side reactions .

- Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation to enhance yield and selectivity .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures high purity (>95%) .

- Intermediate characterization : NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential to confirm structural integrity at each step .

Advanced: How can reaction mechanisms involving the cyclopropanecarbonyl moiety be elucidated?

Mechanistic studies require:

- Kinetic isotope effects (KIE) : To probe transition states during cyclopropane ring-opening or rearrangement .

- DFT calculations : Modeling bond dissociation energies and reaction pathways using software like Gaussian .

- In situ spectroscopy : Monitoring intermediates via FTIR or Raman spectroscopy under controlled conditions .

Basic: What analytical techniques are most effective for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR for proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm) and carbonyl peaks (δ 165–170 ppm) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and retention time comparison against standards .

- Mass analysis : HRMS (ESI+) for molecular ion [M+H]⁺ and isotopic pattern validation .

Advanced: How can contradictory data in biological activity assays (e.g., antimicrobial vs. anti-inflammatory) be resolved?

- Dose-response studies : Establish EC₅₀ values across multiple cell lines (e.g., RAW264.7 for inflammation, S. aureus for antimicrobial activity) .

- Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 to identify off-target effects .

- Metabolite analysis : LC-MS/MS to detect in vivo degradation products that may influence activity .

Advanced: What computational strategies are recommended for predicting physicochemical properties (e.g., logP, solubility)?

- logP calculation : Apply Ghose/Crippen or Wildman methods with correction factors for hydrogen bonding (e.g., +3 CM per H-bond) .

- Solubility prediction : Use COSMO-RS simulations accounting for methoxyphenyl hydrophobicity and amide solvation .

- Docking studies : AutoDock Vina for binding affinity estimation with targets like cyclooxygenase-2 (COX-2) .

Advanced: How can regioselectivity challenges during functionalization of the tetrahydroisoquinoline ring be addressed?

- Protecting groups : Temporarily block reactive amines with Boc or Fmoc to direct electrophilic substitution .

- Directed ortho-metallation : Use lithium bases (e.g., LDA) to activate specific positions for halogenation or alkylation .

- Crystallographic validation : Single-crystal X-ray diffraction (SHELX refinement) to confirm regiochemical outcomes .

Basic: What stability studies are critical for long-term storage of this compound?

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent methoxyphenyl oxidation .

- pH stability : Assess hydrolysis rates in buffered solutions (pH 1–12) to identify optimal storage conditions .

Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives?

- Scaffold diversification : Synthesize analogs with substituents (e.g., nitro, chloro) on the phenyl ring and compare IC₅₀ values .

- 3D-QSAR modeling : CoMFA/CoMSIA to correlate steric/electronic features with activity .

- In vitro ADME profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 monolayers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.